molecular formula C23H17N3O3 B2435674 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 380656-33-7

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B2435674
CAS No.: 380656-33-7
M. Wt: 383.407
InChI Key: RYADUHJRXKVSOM-UHFFFAOYSA-N
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Description

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic compound with a unique structure that includes a pyrazole ring, a tricyclic system, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 4-aminoantipyrine with benzoylisothiocyanate to form an intermediate, which is then cyclized under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione has shown promise as an anti-inflammatory and anticancer agent . Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and as an analytical reagent. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.

    Benzoylisothiocyanate: Another precursor, used in various synthetic applications.

Uniqueness

What sets 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione apart is its tricyclic structure and the presence of multiple functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a compound of significant interest in both research and industry.

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione (CAS No. 119426-88-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluation based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves the use of various precursors and methodologies that allow for the formation of its intricate azatricyclo structure. The crystal structure analysis reveals that the azatricyclo-trideca-pentaene ring system is approximately planar, which is crucial for its biological interactions. The presence of hydrogen bonding in the crystal lattice contributes to its stability and potential activity .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antitumor properties. The compound has been screened against various cancer cell lines to assess its cytotoxicity and mechanism of action. Notably, it has shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer metabolism and proliferation:

  • Alkaline Phosphatase (AP) : The compound demonstrated moderate inhibition against human recombinant alkaline phosphatase (h-TNAP), which is involved in bone mineralization and tumor progression .
  • Ecto-nucleotide Triphosphate Diphosphohydrolase (e5-NT) : It also exhibited inhibitory potential against ecto-nucleotide triphosphate diphosphohydrolase enzymes, suggesting a role in modulating extracellular nucleotide levels .

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity Assays : In a study involving human cancer cell lines, the compound was tested at varying concentrations (10 µM to 100 µM). Results showed a dose-dependent increase in cytotoxicity with an IC50 value of approximately 30 µM against breast cancer cells .
  • Enzyme Activity Screening : A screening assay for alkaline phosphatase revealed that at a concentration of 50 µM, the compound inhibited enzyme activity by approximately 40%, highlighting its potential as a therapeutic agent in conditions where alkaline phosphatase is upregulated .

Data Tables

Biological Activity Tested Concentration (µM) IC50 Value (µM) Inhibition (%)
Cytotoxicity (Breast Cancer)10 - 10030Dose-dependent
Alkaline Phosphatase Inhibition50N/A40
Ecto-nucleotide Inhibition50N/AModerate

Properties

IUPAC Name

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-14-20(23(29)26(24(14)2)16-10-4-3-5-11-16)25-21(27)17-12-6-8-15-9-7-13-18(19(15)17)22(25)28/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYADUHJRXKVSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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